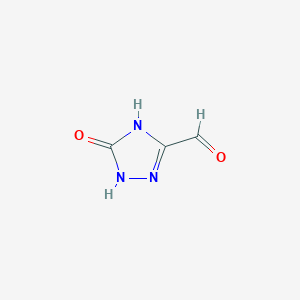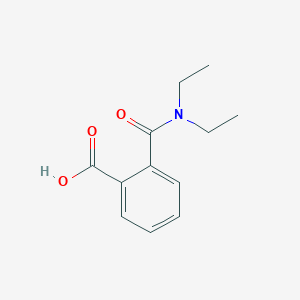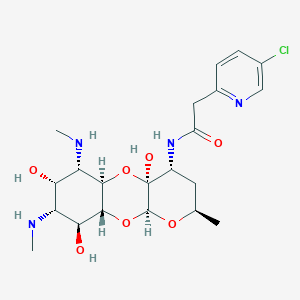![molecular formula C9H9NO4S B13914478 Methyl 1,3-dihydrobenzo[c]isothiazole-6-carboxylate 2,2-dioxide](/img/structure/B13914478.png)
Methyl 1,3-dihydrobenzo[c]isothiazole-6-carboxylate 2,2-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1,3-dihydrobenzo[c]isothiazole-6-carboxylate 2,2-dioxide is a heterocyclic compound that belongs to the class of isothiazoles This compound is characterized by a fused benzene and isothiazole ring system, with a methyl ester group at the 6-position and two dioxide groups at the 2,2-positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1,3-dihydrobenzo[c]isothiazole-6-carboxylate 2,2-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a substituted benzene derivative with sulfur and nitrogen sources under controlled temperature and pressure conditions. The reaction may involve the use of catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as:
Preparation of Precursors: Synthesis of the necessary benzene derivatives.
Cyclization Reaction: Conducting the cyclization under controlled conditions.
Purification: Using techniques such as recrystallization or chromatography to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 1,3-dihydrobenzo[c]isothiazole-6-carboxylate 2,2-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at specific positions on the ring system.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the ring system.
Aplicaciones Científicas De Investigación
Methyl 1,3-dihydrobenzo[c]isothiazole-6-carboxylate 2,2-dioxide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological molecules and its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of Methyl 1,3-dihydrobenzo[c]isothiazole-6-carboxylate 2,2-dioxide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or disrupt cellular processes by binding to key proteins. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 1,3-Dihydrobenzo[c]isothiazole 2,2-dioxide
- 7-Bromo-1-methyl-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide
- ®-3-Methyl-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide
Uniqueness
Methyl 1,3-dihydrobenzo[c]isothiazole-6-carboxylate 2,2-dioxide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl ester group at the 6-position and the presence of two dioxide groups make it different from other similar compounds, potentially leading to unique reactivity and applications.
Propiedades
Fórmula molecular |
C9H9NO4S |
|---|---|
Peso molecular |
227.24 g/mol |
Nombre IUPAC |
methyl 2,2-dioxo-1,3-dihydro-2,1-benzothiazole-6-carboxylate |
InChI |
InChI=1S/C9H9NO4S/c1-14-9(11)6-2-3-7-5-15(12,13)10-8(7)4-6/h2-4,10H,5H2,1H3 |
Clave InChI |
QCWQJSJPKDQKFJ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC2=C(CS(=O)(=O)N2)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![9-(3-Bromophenyl)-9H-pyrido[2,3-B]indole](/img/structure/B13914466.png)
![3-(1-methylsulfonylspiro[2H-indole-3,4'-piperidine]-1'-yl)propanoic acid](/img/structure/B13914468.png)




